Methyl fucopyranoside

Descripción

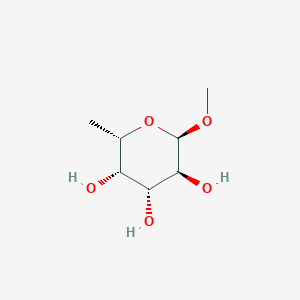

Structure

2D Structure

Propiedades

IUPAC Name |

2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932949 | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |

| Record name | Mannopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a crucial molecule in glycobiology and pharmaceutical sciences. It exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, which differ in the stereochemistry at the anomeric carbon. These compounds serve as valuable tools for studying carbohydrate-protein interactions, developing fucosidase inhibitors, and as building blocks in the synthesis of complex glycans and glycoconjugates. This guide provides a comprehensive overview of the physical and chemical properties of both anomers, detailed experimental protocols for their characterization, and visualizations of their roles in biological pathways.

Physical and Chemical Properties

The physical and chemical properties of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are summarized below. These properties are essential for their handling, characterization, and application in research and development.

General Properties

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Synonyms | Methyl 6-deoxy-α-L-galactopyranoside | Methyl 6-deoxy-β-L-galactopyranoside |

| CAS Number | 14687-15-1[1] | 24332-98-7[2] |

| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] | White to off-white powder[2] |

| Purity | ≥98% (HPLC)[1] | ≥99% (HPLC)[2] |

Physicochemical Data

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Melting Point | 153 - 160 °C[1] | 121 - 123 °C[2] |

| Optical Rotation [α]²⁰D | -193 ± 4° (c=2 in water)[1] | +12.5 to +14.0° (c=2 in H₂O)[2] |

| Solubility | Soluble in water. | Information not readily available, but expected to be soluble in water. |

| Storage Conditions | Room temperature[1] | 0 - 8 °C[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of methyl fucopyranosides. Below are standard protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample on a clean, dry watch glass. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample fills the tube to a height of 2-3 mm.[3]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]

-

Measurement of Optical Rotation

Optical rotation is a key property for characterizing chiral molecules like this compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., for a c=2 solution, weigh 200 mg).

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in deionized water and fill the flask to the mark. Mix thoroughly.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter cell with deionized water (the blank) and place it in the instrument.

-

Zero the instrument.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Observe the rotation and record the value in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.[4]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of carbohydrate samples.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Amino-based or reversed-phase column suitable for carbohydrate analysis.

-

Volumetric flasks and pipettes.

-

HPLC-grade solvents.

Procedure:

-

Mobile Phase Preparation: Prepare the appropriate mobile phase, typically a mixture of acetonitrile and water, and degas it.

-

Standard and Sample Preparation:

-

Prepare a stock solution of a this compound standard of known concentration.

-

Prepare a solution of the sample to be analyzed at a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the standard solution and record the chromatogram.

-

Inject the same volume of the sample solution and record the chromatogram.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of methyl fucopyranosides.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., D₂O, CD₃OD)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. Standard parameters are used, with adjustments made as necessary for optimal resolution and signal-to-noise ratio. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used to suppress the Nuclear Overhauser Effect for quantitative analysis.[5]

-

Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to confirm the structure and the α or β configuration at the anomeric center.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological interactions of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl α-L-fucopyranoside from L-fucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl α-L-fucopyranoside from L-fucose, a critical process in glycobiology and the development of novel therapeutics. The primary method detailed is the Fischer glycosidation, a cornerstone of carbohydrate chemistry. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

Methyl α-L-fucopyranoside is a valuable carbohydrate derivative used in a variety of research and development applications, including its role as a building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] These complex structures are integral to cellular recognition, signaling, and immune responses, making their synthetic precursors, such as Methyl α-L-fucopyranoside, essential for advancing drug discovery and development.

The most common and direct method for the synthesis of methyl glycosides from unprotected sugars is the Fischer glycosidation.[2] This reaction involves treating the monosaccharide with an alcohol in the presence of an acid catalyst. While effective, the reaction typically yields a mixture of anomers (α and β) and sometimes different ring forms (pyranosides and furanosides).[2] Thermodynamic control, achieved through longer reaction times, favors the formation of the more stable pyranoside form, with the α-anomer often being the major product due to the anomeric effect.[2]

This guide will focus on a reliable and reproducible protocol for the synthesis of Methyl α-L-fucopyranoside, including the separation of the desired α-anomer from the β-anomer.

Chemical Synthesis Pathway

The synthesis of Methyl α-L-fucopyranoside from L-fucose proceeds via an acid-catalyzed nucleophilic substitution reaction. The mechanism involves the protonation of the anomeric hydroxyl group of L-fucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Methanol then attacks the anomeric carbon from either the α or β face, leading to the formation of the corresponding methyl fucopyranoside anomers.

Caption: Reaction scheme for the Fischer glycosidation of L-fucose.

Experimental Protocol: Fischer Glycosidation of L-Fucose

This protocol details the synthesis of methyl L-fucopyranosides and the subsequent separation of the α-anomer.

Materials:

-

L-Fucose

-

Methanol (anhydrous)

-

Dowex 50W-X8 resin (H⁺ form)

-

Sodium bicarbonate

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexane

-

Deuterium oxide (D₂O) for NMR analysis

Procedure:

-

Reaction Setup: A suspension of L-fucose (e.g., 10 g, 60.9 mmol) in anhydrous methanol (e.g., 200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Dowex 50W-X8 resin (H⁺ form, e.g., 10 g) is added to the suspension.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached, favoring the pyranoside forms. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol/water (e.g., 8:1:1).

-

Neutralization and Filtration: After cooling to room temperature, the reaction mixture is neutralized by the addition of solid sodium bicarbonate until effervescence ceases. The resin and excess sodium bicarbonate are removed by filtration, and the filter cake is washed with methanol.

-

Solvent Removal: The combined filtrate and washings are concentrated under reduced pressure to yield a crude syrup containing a mixture of methyl α- and β-L-fucopyranosides.

Purification: Separation of Anomers

-

Column Chromatography: The crude syrup is purified by silica gel column chromatography.

-

Column Packing: A glass column is packed with silica gel (230-400 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Loading: The crude syrup is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The anomers are separated using a gradient elution system, starting with a less polar mixture and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate, followed by the addition of a small percentage of methanol if necessary). The fractions are collected and analyzed by TLC.

-

-

Isolation: Fractions containing the pure Methyl α-L-fucopyranoside (typically the less polar anomer) are combined and the solvent is removed under reduced pressure to yield the final product as a white solid. The yield of the α-anomer can be expected to be in the range of 60-75%, with the α:β ratio often favoring the α-anomer.

Data Presentation

Table 1: Physicochemical Properties of Methyl L-Fucopyranoside Anomers

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol |

| Appearance | White crystalline solid | White solid |

| Melting Point | 158-160 °C | - |

| Optical Rotation [α]D | -193° (c=1 in H₂O) | +35° (c=1 in H₂O) |

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

| Position | Methyl α-L-fucopyranoside ¹H | Methyl α-L-fucopyranoside ¹³C | Methyl β-L-fucopyranoside ¹H | Methyl β-L-fucopyranoside ¹³C |

| 1 | 4.75 (d, J=3.8 Hz) | 100.2 | 4.15 (d, J=7.8 Hz) | 104.5 |

| 2 | 3.78 (dd, J=10.0, 3.8 Hz) | 68.5 | 3.55 (dd, J=10.0, 7.8 Hz) | 71.8 |

| 3 | 3.70 (dd, J=10.0, 3.4 Hz) | 70.0 | 3.62 (dd, J=10.0, 3.4 Hz) | 73.2 |

| 4 | 3.85 (d, J=3.4 Hz) | 72.1 | 3.80 (d, J=3.4 Hz) | 72.5 |

| 5 | 3.75 (q, J=6.5 Hz) | 67.3 | 3.30 (q, J=6.5 Hz) | 71.2 |

| 6 (CH₃) | 1.25 (d, J=6.5 Hz) | 16.0 | 1.28 (d, J=6.5 Hz) | 16.1 |

| O-CH₃ | 3.40 (s) | 55.8 | 3.50 (s) | 57.5 |

Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of Methyl α-L-fucopyranoside.

Conclusion

The Fischer glycosidation of L-fucose provides a straightforward and scalable method for the synthesis of Methyl α-L-fucopyranoside. While the reaction produces an anomeric mixture, the desired α-anomer can be effectively isolated using silica gel column chromatography. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in glycobiology and medicinal chemistry, facilitating the synthesis of this important building block for the development of advanced therapeutics and research tools.

References

The Isolation and Synthesis of Methyl Fucopyranoside: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation of the precursor L-fucose, and the chemical synthesis of methyl fucopyranoside, a molecule of significant interest in glycobiology and drug development. While this compound itself is not typically isolated directly from natural sources, its constituent sugar, L-fucose, is abundantly available in complex polysaccharides from various marine organisms. This document details the extraction and hydrolysis of these polysaccharides to yield L-fucose and provides established protocols for the chemical synthesis of both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Quantitative data on the fucose content in primary natural sources are presented, alongside detailed experimental methodologies and graphical representations of the workflows, to support researchers in the fields of natural product chemistry, carbohydrate synthesis, and pharmaceutical sciences.

Introduction

This compound, a glycoside of the deoxy sugar L-fucose, exists as two anomers, alpha (α) and beta (β). These compounds are valuable tools in glycobiology research and serve as important building blocks in the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications. The fucose moiety plays a critical role in various biological processes, including cell adhesion, inflammation, and immune responses. Consequently, access to pure methyl fucopyranosides is essential for advancing our understanding of these processes and for the development of novel fucose-based diagnostics and therapeutics.

This guide focuses on the practical aspects of obtaining this compound, beginning with the identification and processing of its natural precursor, L-fucose, from marine sources. It will then detail the chemical synthesis methodologies to convert L-fucose into its corresponding methyl glycosides.

Natural Sources of L-Fucose

L-fucose, the foundational monosaccharide for synthesizing this compound, is predominantly found as a key component of complex sulfated polysaccharides in marine organisms. The primary sources are:

-

Brown Algae (Phaeophyceae): Brown seaweeds are a major source of fucoidan , a class of sulfated polysaccharides rich in L-fucose. The structure and fucose content of fucoidan can vary significantly depending on the species, geographical location, and season of harvest.[1][2] Common brown algae species utilized for fucoidan extraction include members of the genera Fucus, Laminaria, Sargassum, and Undaria.[1][3]

-

Marine Invertebrates: Certain marine invertebrates, particularly sea cucumbers (Holothuroidea) , are rich sources of fucosylated chondroitin sulfate (FCS) .[4][5][6] In these molecules, sulfated fucose branches are attached to a chondroitin sulfate backbone.[4][5] Species such as those from the genera Holothuria, Stichopus, and Acaudina are known to contain these complex polysaccharides.[7]

While L-fucose is the target molecule for synthesis, it is important to note that it exists within these complex polymeric structures and must be liberated through chemical or enzymatic hydrolysis.

Quantitative Data on Fucose and Fucoidan Content

The yield of L-fucose is directly related to the fucoidan or fucosylated chondroitin sulfate content of the source organism. The following table summarizes the reported fucoidan and fucose content in various brown algae species. Data can vary based on the extraction method and analytical techniques used.

| Marine Source (Species) | Family | Fucoidan Yield (% dry weight) | Fucose Content in Fucoidan (%) | Reference(s) |

| Fucus vesiculosus | Fucaceae | 6.2 - 12.2 | 44.0 | [3][6] |

| Fucus serratus | Fucaceae | ~7.5 | 32.8 | [2][6] |

| Fucus evanescens | Fucaceae | 40.0 - 43.0 | 24.8 - 60.9 | [8] |

| Sargassum wightii | Sargassaceae | 2.8 - 3.3 | - | [1] |

| Sargassum oligocystum | Sargassaceae | - | 43.2 | [1] |

| Sargassum glaucescens | Sargassaceae | 4.2 - 13.1 | 20.9 | [9] |

| Sargassum horneri | Sargassaceae | 4.8 - 24.0 | - | [9] |

| Turbinaria ornata | Sargassaceae | 4.9 - 5.8 | 51.8 | [1] |

| Turbinaria sp. | Sargassaceae | 4.8 | - | [3] |

| Padina sp. | Dictyotaceae | 2.6 | - | [3] |

| Laminaria japonica | Laminariaceae | 4.6 - 22.7 | - | [9] |

| Saccharina latissima | Laminariaceae | ~29.0 | 12.6 - 31.2 | [8] |

| Padina tetrastromatica | Dictyotaceae | up to 9.5 | 54.5 | [1] |

| Pelvetia canaliculata | Fucaceae | ~7.6 | - | [3] |

Isolation of L-Fucose from Natural Sources

The isolation of L-fucose is a two-step process involving the extraction of the fucose-containing polysaccharide (fucoidan or FCS) followed by its hydrolysis to release the monosaccharide.

Experimental Protocol: Extraction of Fucoidan from Brown Algae

This protocol is a general guideline for the extraction of crude fucoidan. Optimization may be required depending on the specific algal species.

Materials:

-

Dried, milled brown algae (e.g., Fucus vesiculosus)

-

Ethanol (85% and 95%)

-

Calcium chloride (CaCl₂) solution (e.g., 3%)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidified water extraction

-

Deionized water

-

Centrifuge and tubes

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

-

Lyophilizer

Procedure:

-

Depigmentation and Removal of Lipids:

-

Extraction:

-

Hot Water Extraction: Suspend the pre-treated algal powder in deionized water (e.g., 1:20 to 1:50 solid-to-liquid ratio). Heat the suspension at 60-70°C with constant stirring for 3-4 hours.[1]

-

Acidified Water Extraction: Alternatively, suspend the biomass in dilute acid (e.g., 0.1 M HCl or 10 mM H₂SO₄) and heat as described above. Acidified extraction can improve yield but may cause some degradation of the polysaccharide.[5][6]

-

-

Clarification:

-

Centrifuge the extract at high speed (e.g., 8000 x g for 20 minutes) to remove the algal residue.

-

Collect the supernatant.

-

-

Precipitation of Fucoidan:

-

To the supernatant, add CaCl₂ solution to a final concentration of 1-2% to precipitate alginates. Stir for several hours at 4°C and then centrifuge to remove the calcium alginate precipitate.[11]

-

Collect the supernatant and add 2-3 volumes of 95% ethanol. Allow the fucoidan to precipitate overnight at 4°C.[11]

-

-

Purification:

-

Collect the precipitated crude fucoidan by centrifugation.

-

Wash the pellet with 95% ethanol.

-

Redissolve the crude fucoidan in a minimal amount of deionized water and dialyze extensively against deionized water for 2-3 days to remove salts and low molecular weight impurities.

-

Freeze-dry the dialyzed solution to obtain purified fucoidan.[2]

-

Experimental Protocol: Hydrolysis of Fucoidan to L-Fucose

4.2.1. Acid Hydrolysis

Materials:

-

Purified fucoidan

-

Trifluoroacetic acid (TFA) (2 M) or Sulfuric acid (H₂SO₄) (e.g., 1-2 M)

-

Sodium hydroxide (NaOH) or Barium carbonate (BaCO₃) for neutralization

-

Rotary evaporator

-

pH meter

Procedure:

-

Dissolve the fucoidan in 2 M TFA (a common choice as it is volatile and easily removed).

-

Heat the solution in a sealed tube at 100-120°C for 1-4 hours.[12]

-

Cool the reaction mixture to room temperature.

-

Remove the TFA by evaporation under reduced pressure using a rotary evaporator.

-

Redissolve the hydrolysate in deionized water.

-

Neutralize the solution carefully with NaOH or by adding BaCO₃ until the pH is neutral. If BaCO₃ is used, the resulting barium sulfate precipitate can be removed by centrifugation.

-

The resulting solution contains a mixture of monosaccharides, including L-fucose.

4.2.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, potentially leading to a cleaner product with fewer side reactions.

Materials:

-

Purified fucoidan

-

Fucoidanase or a mixture of glycosidases with α-L-fucosidase activity

-

Appropriate buffer solution (as specified by the enzyme manufacturer, e.g., 50 mM acetate buffer, pH 5.0)

-

Incubator or water bath

Procedure:

-

Dissolve the fucoidan in the recommended buffer.

-

Add the fucoidanase enzyme to the solution. The optimal enzyme-to-substrate ratio should be determined empirically or based on the manufacturer's instructions.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-40°C) for 24-48 hours.[13]

-

Terminate the reaction by boiling the solution for 10 minutes to denature the enzyme.

-

Centrifuge to remove any precipitate. The supernatant contains the released L-fucose.

Experimental Protocol: Purification of L-Fucose

The hydrolysate from either method will contain L-fucose along with other monosaccharides and salts. Purification can be achieved through various chromatographic techniques.

Materials:

-

Crude L-fucose hydrolysate

-

Ion-exchange resins (cationic and anionic)

-

Activated charcoal

-

Filtration apparatus

-

Chromatography system (e.g., column chromatography with a suitable stationary phase like silica gel or a specialized carbohydrate column)

Procedure:

-

Deionization: Pass the neutralized hydrolysate through a column containing a strong acid cation-exchange resin followed by a strong base anion-exchange resin to remove salts.[14]

-

Decolorization: Treat the deionized solution with activated charcoal to remove colored impurities, followed by filtration.

-

Chromatographic Separation:

-

Concentrate the decolorized solution.

-

Apply the concentrated solution to a chromatography column. The choice of column and mobile phase will depend on the scale and the other monosaccharides present. Preparative High-Performance Liquid Chromatography (HPLC) with a carbohydrate-specific column can provide high purity L-fucose.

-

-

Crystallization:

-

Concentrate the pure L-fucose fractions.

-

Induce crystallization by adding a suitable anti-solvent like ethanol and allowing the solution to stand at a low temperature.[14]

-

Collect the L-fucose crystals by filtration and dry them.

-

Synthesis of this compound

The most common method for the synthesis of methyl glycosides from unprotected monosaccharides is the Fischer glycosylation . This reaction involves treating the sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst. The reaction typically yields a mixture of anomers (α and β) and isomers (pyranoside and furanoside), with the thermodynamically more stable α-pyranoside being the major product under equilibrium conditions.[15][16]

Experimental Protocol: Synthesis of Methyl α-L-Fucopyranoside and Methyl β-L-Fucopyranoside

Materials:

-

L-fucose

-

Anhydrous methanol (MeOH)

-

Strong acid catalyst (e.g., concentrated H₂SO₄, HCl in methanol, or an acidic ion-exchange resin)

-

Neutralizing agent (e.g., sodium bicarbonate, silver carbonate, or a basic resin)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane or chloroform/methanol mixtures)

-

Rotary evaporator

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup:

-

Suspend or dissolve L-fucose in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Carefully add the acid catalyst. For example, a catalytic amount of concentrated H₂SO₄ or a pre-prepared solution of HCl in methanol (e.g., 1-1.5 M).

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and then stir for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Longer reaction times favor the formation of the more stable pyranoside forms, particularly the α-anomer.[15]

-

-

Neutralization:

-

After the reaction is complete, neutralize the acid catalyst by adding a solid base like sodium bicarbonate or silver carbonate until effervescence ceases. Alternatively, a basic ion-exchange resin can be used.

-

-

Workup:

-

Filter the mixture to remove the neutralizing agent and any solid byproducts.

-

Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate.

-

Filter again and concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

-

Purification of Anomers:

-

The crude syrup, containing a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, can be purified and the anomers separated by silica gel column chromatography.

-

A suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate) will allow for the separation of the two anomers. The α-anomer is typically less polar and will elute first.

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions of each anomer and concentrate them to yield the purified methyl α-L-fucopyranoside and methyl β-L-fucopyranoside as white solids or clear syrups.

-

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the extraction and purification of fucoidan.

Caption: Workflow for the isolation and purification of L-fucose.

Caption: Workflow for the synthesis of methyl fucopyranosides.

Conclusion

This technical guide outlines a clear and practical pathway for researchers to obtain methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. By leveraging abundant marine biomass as a source of L-fucose and employing established chemical synthesis methods, these valuable glycosides can be produced in the laboratory. The provided protocols and quantitative data serve as a foundational resource for the exploration of fucose-containing compounds in various scientific and therapeutic contexts. Further optimization of extraction and synthesis conditions may be necessary depending on the specific starting materials and desired purity levels.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. A Review on Fucoidan Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Improving Fucoidan Yield from Fucus Brown Algae by Microwave Extraction | Chemical Engineering Transactions [cetjournal.it]

- 6. aidic.it [aidic.it]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme-Assisted Fucoidan Extraction from Brown Macroalgae Fucus distichus subsp. evanescens and Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of Fucoidan by Fucoidanase Isolated from the Marine Bacterium, Formosa algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 11. CN105732834A - Brown algae fucoidan extraction and purification method - Google Patents [patents.google.com]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]

- 15. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 16. d-nb.info [d-nb.info]

The Multifaceted Biological Landscape of Methyl Fucopyranoside Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action

Methyl fucopyranoside derivatives, a class of carbohydrate-based compounds, are emerging as significant molecules in the fields of glycobiology, pharmacology, and drug development. Their unique structural features, stemming from the deoxy sugar L-fucose, allow for a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological functions, and underlying mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

While extensive research on a wide range of this compound derivatives is still ongoing, studies on structurally related glycosides and fucosylated compounds have demonstrated significant anticancer potential. The primary mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways that control cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various glycoside derivatives against different cancer cell lines, expressed as IC50 values. It is important to note that data for a broad spectrum of this compound derivatives is limited in the current literature; therefore, data from other relevant glycosides are included to provide a comparative context.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Fucosylated pentasaccharide | Tumor cell lines | Not specified, showed good in vivo activity | [1] |

| Amino chalcone derivative 13e | MGC-803 | 1.52 | [2] |

| Amino chalcone derivative 13e | HCT-116 | 1.83 | [2] |

| Amino chalcone derivative 13e | MCF-7 | 2.54 | [2] |

| 4'-bromoflavonol (6l) | A549 (non-small cell lung cancer) | 0.46 ± 0.02 | [3] |

| 4'-chloroflavonol (6k) | A549 (non-small cell lung cancer) | 3.14 ± 0.29 | [3] |

| 5-Fluorouracil (Control) | A549 (non-small cell lung cancer) | 4.98 ± 0.41 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

- 1. Synthesis and biological activities of octyl 2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-beta-L-fucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Methyl Fucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, holds a significant position in the landscape of glycobiology and carbohydrate chemistry. Its discovery is intrinsically linked to the pioneering work of Emil Fischer on glycoside synthesis in the late 19th century. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis via the Fischer glycosidation method are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the crucial role of this compound as a molecular probe in studying lectin-mediated signaling pathways, with illustrative diagrams to facilitate understanding.

Discovery and Historical Context

The journey to understanding this compound begins with the foundational work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. Between 1893 and 1895, Fischer developed a straightforward method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1] This reaction, now famously known as Fischer glycosidation, became the cornerstone for the synthesis of a vast array of glycosides, including the methyl glycosides of deoxy sugars like fucose.

While a singular publication marking the "first" synthesis of this compound is not readily apparent in historical records, its creation is a direct and logical application of Fischer's well-established methodology. The synthesis of 2-deoxyglycosides, a class to which this compound belongs, has been a subject of sustained interest for decades due to the critical role of deoxy sugars in the bioactivity of many natural products.

Physicochemical Properties

This compound exists as different isomers, with the alpha and beta anomers of the L-fucopyranoside being the most common. The physicochemical properties of these isomers are crucial for their application in research and development.

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside | Methyl α-D-fucopyranoside |

| CAS Number | 14687-15-1 | 24332-98-7 | 1128-40-1 |

| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol | 178.18 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white powder | - |

| Melting Point | 153 - 160 °C | 121 - 123 °C | - |

| Optical Rotation | -193 ± 4° (c=2 in water) | +12.5 to +14.0° (c=2 in H₂O) | - |

Experimental Protocols: Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosidation

The following is a detailed protocol for the synthesis of methyl α-L-fucopyranoside, adapted from the classical Fischer glycosidation method and subsequent modifications.

3.1. Materials and Equipment

-

L-fucose

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlite IR-120 H⁺ resin)

-

Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (optional, for purification)

3.2. Reaction Workflow

References

The Researcher's Guide to Methyl Fucopyranoside: Commercial Availability, Technical Data, and Experimental Applications

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl fucopyranoside, a versatile monosaccharide derivative with significant applications in glycobiology and pharmaceutical sciences. This document details its commercial availability from leading suppliers, presents its physicochemical properties in a comparative format, and offers detailed experimental protocols for its use in key research applications. Furthermore, this guide includes custom-generated diagrams to visualize experimental workflows and biological pathways involving this compound.

Introduction to this compound

This compound is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell-cell recognition, inflammation, and signal transduction. By having a methyl group at the anomeric position, this compound serves as a stable, non-metabolizable analog of fucose, making it an invaluable tool for studying fucose-mediated biological events. It is particularly useful as a competitive inhibitor for fucose-binding proteins, such as lectins, and as a reference standard in analytical studies. This guide will cover the commercially available isomers: Methyl α-L-fucopyranoside, Methyl β-L-fucopyranoside, and Methyl α-D-fucopyranoside.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing a basis for sourcing this key reagent for your research needs.

| Supplier | Isomer(s) Offered | Purity | Available Quantities |

| Chem-Impex | Methyl α-L-fucopyranoside, Methyl β-L-fucopyranoside | ≥98% (HPLC) | 250MG, 1G, 5G, 25G |

| Santa Cruz Biotechnology | Methyl α-L-fucopyranoside, Methyl α-D-fucopyranoside | Research Grade | Varies by product |

| Tokyo Chemical Industry (TCI) | Methyl α-L-fucopyranoside | >98.0% (HPLC) | 1G, 5G, 25G |

| ChemicalBook | Methyl α-L-fucopyranoside | Varies by supplier | Varies by supplier |

| Carl Roth | Methyl β-L-fucopyranoside | Not specified | 5G |

| Glycon Biochemicals | Methyl α-L-fucopyranoside, Methyl α-D-fucopyranoside | >99% (HPLC) | 1G, 5G, 25G |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables provide a comparative summary of the key properties for the commercially available isomers.

Table 3.1: General Properties

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside | Methyl α-D-fucopyranoside |

| CAS Number | 14687-15-1[1] | 24332-98-7[2] | 1128-40-1 |

| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol [2] | 178.18 g/mol |

| Appearance | White to off-white crystalline powder[1] | White to off-white powder[2] | White crystalline powder |

Table 3.2: Physical and Chemical Properties

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside | Methyl α-D-fucopyranoside |

| Melting Point | 159 °C[1] | 121 - 123 °C[2] | ~155 °C |

| Boiling Point (Predicted) | 312.6±42.0 °C[1] | Not available | Not available |

| Density (Predicted) | 1.32±0.1 g/cm³[1] | Not available | Not available |

| Water Solubility | Soluble (604 g/L at 25 °C)[3] | Soluble | Soluble |

| Optical Rotation | -200 ° (c=1, H₂O)[1] | +12.5 to +14.0 ° (c=2 in H₂O)[2] | +193° (c=1, H₂O) |

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is commonly used.

Lectin Inhibition Assay: Hemagglutination Inhibition

This protocol describes a method to assess the inhibitory effect of Methyl α-L-fucopyranoside on the agglutination of red blood cells (RBCs) by a fucose-binding lectin, such as PA-IIL from Pseudomonas aeruginosa.

Materials:

-

Methyl α-L-fucopyranoside

-

Fucose-binding lectin (e.g., PA-IIL)

-

Papain-treated human red blood cells (RBCs), Type O

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well V-bottom microtiter plate

-

Micropipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Methyl α-L-fucopyranoside (e.g., 100 mM) in PBS.

-

Prepare a working solution of the lectin in PBS at a concentration that is four times the minimum concentration required for hemagglutination (4 HAU). This concentration needs to be predetermined in a separate titration experiment.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

-

Serial Dilution of Inhibitor:

-

Add 50 µL of PBS to wells 2-12 of a 96-well plate.

-

Add 100 µL of the Methyl α-L-fucopyranoside stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a positive control (no inhibitor).

-

-

Addition of Lectin:

-

Add 50 µL of the 4 HAU lectin solution to all wells (1-12).

-

Incubate the plate at room temperature for 30 minutes to allow for the inhibitor to bind to the lectin.

-

-

Addition of Red Blood Cells:

-

Add 50 µL of the 2% RBC suspension to all wells.

-

Gently tap the plate to mix the contents.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 1-2 hours, or until a clear button of non-agglutinated RBCs is formed in the control wells without lectin.

-

The endpoint is the highest dilution of Methyl α-L-fucopyranoside that completely inhibits hemagglutination, observed as a tight button of RBCs at the bottom of the well. Agglutination is indicated by a diffuse lattice of RBCs.

-

Enzyme Kinetics: α-L-Fucosidase Activity Assay

This protocol describes a fluorometric assay to measure the activity of α-L-fucosidase using 4-Methylumbelliferyl α-L-fucopyranoside as a substrate.

Materials:

-

4-Methylumbelliferyl α-L-fucopyranoside (substrate)

-

α-L-Fucosidase (enzyme)

-

Assay Buffer (e.g., 0.1 M citrate buffer, pH 5.5)

-

Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.4)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-Methylumbelliferyl α-L-fucopyranoside in DMSO (e.g., 10 mM).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.75 mM).

-

Prepare a solution of α-L-fucosidase in Assay Buffer. The concentration will depend on the source and activity of the enzyme.

-

Prepare a standard curve of 4-MU in Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a black 96-well plate, add 50 µL of the enzyme solution.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Include a no-enzyme control (50 µL of Assay Buffer instead of enzyme solution).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH enhances the fluorescence of the 4-MU product.

-

-

Measurement:

-

Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from the sample readings.

-

Calculate the concentration of the 4-MU product using the standard curve.

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures related to this compound.

Logical Relationship: Inhibition of Lectin PA-IIL

This diagram illustrates the competitive inhibition of the Pseudomonas aeruginosa lectin PA-IIL by Methyl α-L-fucopyranoside, preventing its binding to fucosylated glycans on a host cell surface.

Experimental Workflow: Fucosylated Nanoparticle Preparation

This diagram outlines the workflow for the preparation of fucosylated chitosan nanoparticles for potential drug delivery applications, based on a polyelectrolyte self-assembly method.[4][5][6][7]

References

- 1. METHYL ALPHA-L-FUCOPYRANOSIDE CAS#: 14687-15-1 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and Characterization of Fucoidan-Chitosan Nanoparticles Targeting P-Selectin for Effective Atherosclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterization of antioxidant nanoparticles composed of chitosan and fucoidan for antibiotics delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Handling and Storage of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe handling and optimal storage of Methyl fucopyranoside. The information presented herein is intended to support laboratory professionals in maintaining the integrity of this compound for research and development applications. This document outlines the physical and chemical properties, safe handling procedures, storage recommendations, and relevant biological context of this compound.

Physicochemical Properties

This compound is a monosaccharide derivative, specifically a methyl glycoside of fucose. It exists as two anomers, alpha (α) and beta (β), depending on the stereochemistry at the anomeric carbon. The properties of both anomers are summarized below.

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| Synonyms | Methyl 6-deoxy-α-L-galactopyranoside | Methyl 6-deoxy-β-L-galactopyranoside |

| CAS Number | 14687-15-1[1] | 24332-98-7[2] |

| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] | White to off-white powder |

| Melting Point | 153 - 160 °C[3] | 121 - 123 °C |

| Purity | Typically >98.0% (HPLC)[3] | Typically ≥ 99% (HPLC) |

| Specific Rotation [α]D²⁰ | -185.0 to -215.0° (c=1 in H₂O)[3] | +12.5 to +14.0° (c=2 in H₂O) |

| Hygroscopicity | Hygroscopic | Hygroscopic |

Health and Safety Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following is a summary of key safety information.

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Wash thoroughly after handling. |

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.

Handling and Storage

Proper handling and storage are critical to maintain the quality and stability of this compound.

General Handling

Due to its hygroscopic nature, this compound should be handled in a controlled environment to minimize moisture absorption.

-

Environment: Whenever possible, handle in a glove box or a room with controlled low humidity.

-

Dispensing: Work swiftly when weighing and dispensing the powder. Minimize the time the container is open.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Storage

Short-Term Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage temperature is generally room temperature, though some suppliers suggest storage at <15°C in a cool and dark place.[3]

Long-Term Storage:

-

For long-term stability, it is recommended to store this compound at 2-8°C in a desiccator containing a suitable drying agent (e.g., silica gel).

-

For solutions, storage in sealed vials at -20°C can extend shelf life up to one year. However, it is crucial to monitor for any signs of microbial contamination, which would be indicated by cloudiness.

Stability Profile

-

pH Stability: Glycosidic bonds are susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is generally slower in neutral and alkaline solutions. A study on fucosylated glycosaminoglycan showed that mild acid hydrolysis follows first-order kinetics.[4]

-

Thermal Stability: As a solid, this compound is relatively stable at room temperature. However, prolonged exposure to high temperatures can lead to degradation. Solutions should be protected from high temperatures.

Experimental Protocols

The following are general protocols for common laboratory procedures involving this compound.

Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in various assays.

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water, buffer)

-

Volumetric flask

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Calculate the required mass of this compound based on the desired concentration and final volume.

-

In a low-humidity environment, accurately weigh the calculated mass of this compound using an analytical balance.

-

Transfer the weighed powder to a volumetric flask.

-

Add a portion of the solvent to the flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

-

Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Store the stock solution under appropriate conditions (see Section 3.2).

Use in Competitive Lectin Binding Assay (Conceptual Protocol)

This compound can be used as a competitive inhibitor in lectin binding assays to determine the specificity of fucose-binding lectins. This is a conceptual protocol as a specific, detailed protocol for this compound was not identified in the literature.

Principle:

This assay is based on the principle of competitive binding. A known fucose-containing glycoprotein is immobilized on a microplate. A biotinylated fucose-binding lectin is pre-incubated with varying concentrations of this compound (the inhibitor) before being added to the plate. The amount of lectin that binds to the immobilized glycoprotein is inversely proportional to the concentration of the free this compound.

Materials:

-

Microtiter plate

-

Fucose-containing glycoprotein (e.g., fetuin) for coating

-

Biotinylated fucose-binding lectin (e.g., Aleuria aurantia lectin - AAL)

-

This compound stock solution

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the fucose-containing glycoprotein overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution.

-

Competitive Inhibition: In a separate plate or tubes, pre-incubate the biotinylated lectin with the different concentrations of this compound for 30-60 minutes.

-

Binding: Transfer the lectin-inhibitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

Biological Context and Signaling Pathways

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a significant role in various biological processes, including cell-cell recognition, inflammation, and signal transduction.[[“]] While this compound itself is not a direct signaling molecule, it serves as a valuable tool in studying these fucose-mediated pathways.

Role of Fucosylation in Notch Signaling

The Notch signaling pathway is essential for cell fate determination during development. The extracellular domain of the Notch receptor contains multiple epidermal growth factor (EGF)-like repeats that are modified by O-linked fucose. This fucosylation is crucial for the proper function of the Notch receptor and its interaction with its ligands.

Experimental Workflow for Handling Hygroscopic Compounds

The hygroscopic nature of this compound necessitates a careful workflow to ensure accurate measurements and maintain compound integrity.

Conclusion

This compound is a valuable reagent in glycobiology and related fields. Its proper handling and storage are paramount to ensure the reliability and reproducibility of experimental results. By following the guidelines outlined in this technical guide, researchers can effectively maintain the integrity of this compound and contribute to the advancement of their scientific endeavors. It is strongly recommended to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.

References

An In-depth Technical Guide to Methyl Fucopyranoside Isomers: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key isomers of methyl fucopyranoside, specifically the α-L, β-L, and α-D forms. It details their chemical and physical properties, including CAS numbers and molecular formulas, and explores their significant roles in glycobiology and drug development. This document offers detailed experimental protocols for their synthesis and their application in enzymatic and lectin-binding assays. Furthermore, it elucidates the involvement of fucosylated glycans in critical cell signaling pathways and illustrates experimental workflows using Graphviz diagrams, making it an essential resource for researchers in the field.

Introduction

Methyl fucopyranosides are methylated derivatives of fucose, a deoxyhexose sugar that plays a critical role in various biological processes. These compounds are invaluable tools in glycobiology and drug discovery, serving as probes to study carbohydrate-protein interactions, as substrates for fucosyltransferases and fucosidases, and as building blocks for the synthesis of complex glycans and glycoconjugates.[1] Their unique structures allow them to participate in and modulate key cellular events, including cell signaling, immune responses, and cell adhesion.[2][3] This guide focuses on the most commonly studied isomers: methyl α-L-fucopyranoside, methyl β-L-fucopyranoside, and methyl α-D-fucopyranoside, providing technical information and detailed protocols for their use in research and development.

Physicochemical Properties of this compound Isomers

The distinct stereochemistry of each this compound isomer results in unique physical and chemical properties. A summary of these key identifiers and properties is presented below.

| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside | Methyl α-D-fucopyranoside |

| CAS Number | 14687-15-1[3] | 24332-98-7 | 1128-40-1 |

| Molecular Formula | C₇H₁₄O₅[3][4] | C₇H₁₄O₅ | C₇H₁₄O₅ |

| Molecular Weight | 178.18 g/mol [3][4] | 178.18 g/mol | 178.18 g/mol |

| Appearance | White to off-white crystalline powder[3] | White to off-white powder | Not specified |

| Melting Point | 153 - 160 °C[3] | 121 - 123 °C | Not specified |

| Optical Rotation [α]D | -193 ± 4° (c=2 in water)[3] | +12.5 to +14.0° (c=2 in H₂O) | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of methyl fucopyranosides and their application in key biochemical assays.

Synthesis of Methyl α-L-fucopyranoside

This protocol is adapted from standard glycosylation methods.

Materials:

-

L-fucose

-

Anhydrous methanol

-

Acetyl chloride

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Methanolic HCl: Slowly add acetyl chloride to ice-cold anhydrous methanol with stirring to generate a solution of hydrogen chloride in methanol.

-

Glycosylation Reaction: Dissolve L-fucose in the prepared methanolic HCl. Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, neutralize the mixture by slowly adding solid sodium bicarbonate until effervescence ceases.

-

Purification: Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure. Purify the resulting syrup by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the methyl α-L-fucopyranoside.

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

α-L-Fucosidase Activity Assay

This fluorometric assay is a common method to measure the activity of α-L-fucosidase using a synthetic substrate.[5][6]

Materials:

-

α-L-Fucosidase enzyme

-

4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)[7]

-

Stop Solution (e.g., 200 mM sodium borate, pH 9.8)[7]

-

96-well microplate

Procedure:

-

Prepare Reagents: Dissolve the 4-MUF substrate in the assay buffer to the desired working concentration. Prepare serial dilutions of the α-L-fucosidase enzyme in the assay buffer.

-

Assay Setup: In a 96-well plate, add a defined volume of the enzyme dilutions to each well. Include a negative control with buffer only.

-

Initiate Reaction: Add the 4-MUF substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).[5]

-

Stop Reaction: Terminate the reaction by adding the stop solution to each well.

-

Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[5][6]

-

Data Analysis: Calculate the enzyme activity based on a standard curve of 4-MU.

Lectin Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, such as lectin-glycan binding.[2][8]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Lectin of interest

-

This compound isomer (as an inhibitor)

-

A glycoprotein known to bind the lectin (for immobilization)

-

Activation reagents (e.g., EDC, NHS)

-

Blocking agent (e.g., ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Lectin Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Immobilize the lectin onto the activated surface. Deactivate any remaining active esters with ethanolamine.

-

Inhibition Assay: Prepare a series of solutions containing a fixed concentration of the glycoprotein and varying concentrations of the this compound isomer in the running buffer.

-

Binding Analysis: Inject the glycoprotein solution (in the absence of the inhibitor) over the lectin-immobilized surface to establish a baseline binding response. Then, inject the solutions containing different concentrations of the this compound inhibitor.

-

Data Acquisition: Monitor the change in the SPR signal in real-time. The decrease in the binding signal of the glycoprotein in the presence of the this compound indicates competitive inhibition.

-

Data Analysis: Determine the binding affinity (KD) and inhibitory concentration (IC50) of the this compound isomer by analyzing the dose-response curve.[8]

Role in Cell Signaling and Experimental Workflows

Fucosylated glycans, for which methyl fucopyranosides are synthetic analogs, are integral components of cell surface receptors and play a crucial role in modulating key signaling pathways, such as the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.[9][10] Methyl fucopyranosides can be used as competitive inhibitors to study the role of fucosylation in these processes.

Fucosylation in Notch Signaling

The Notch signaling pathway is critical for cell fate determination. The extracellular domain of the Notch receptor is modified with O-fucose glycans, which are essential for its interaction with ligands like Delta-like (DLL) and Jagged (JAG).[9] Alterations in fucosylation can modulate Notch signaling activity.

Below is a diagram illustrating a simplified Notch signaling pathway and a conceptual workflow for investigating the role of fucosylation using a cell-based assay.

Caption: Simplified Notch signaling pathway.

Caption: Workflow for studying fucosylation in Notch signaling.

Fucosylation in EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation and survival. Core fucosylation of the N-glycans on EGFR has been shown to be crucial for its function.[10]

Below is a diagram illustrating a simplified EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound isomers are indispensable tools for researchers in glycobiology and drug development. Their well-defined structures and properties allow for precise investigations into the roles of fucosylated glycans in complex biological systems. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of these compounds in elucidating the mechanisms of cell signaling and in the development of novel therapeutic strategies. The continued exploration of these and other synthetic glycan analogs will undoubtedly lead to further advances in our understanding of the glycome and its implications for human health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. content.abcam.com [content.abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Carbohydrate-lectin interactions assayed by SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

Spectroscopic Data of Methyl α-L-fucopyranoside: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl α-L-fucopyranoside, a key monosaccharide derivative of fucose. Fucose plays a critical role in various biological processes, including cell adhesion, inflammation, and signal transduction, making its derivatives like methyl α-L-fucopyranoside of significant interest in drug discovery and glycobiology research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Methyl α-L-fucopyranoside.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Methyl α-L-fucopyranoside

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.78 | d | 3.8 |

| H-2 | 3.84 | dd | 3.8, 10.0 |

| H-3 | 3.75 | dd | 10.0, 3.0 |

| H-4 | 3.69 | d | 3.0 |

| H-5 | 3.95 | q | 6.5 |

| H-6 (CH₃) | 1.25 | d | 6.5 |

| OCH₃ | 3.40 | s | - |

Note: Data acquired in D₂O. Chemical shifts are referenced to the residual solvent signal.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Chemical Shifts (δ) for Methyl α-L-fucopyranoside

| Carbon | Chemical Shift (ppm) |

| C-1 | 100.5 |

| C-2 | 69.4 |

| C-3 | 70.8 |

| C-4 | 72.5 |

| C-5 | 67.2 |

| C-6 (CH₃) | 16.2 |

| OCH₃ | 55.8 |

Note: Data acquired in D₂O. Chemical shifts are referenced to an internal standard.

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for Methyl α-L-fucopyranoside

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretching |

| ~2930 | Medium | C-H Stretching (Aliphatic) |

| ~1450 | Medium | C-H Bending |

| ~1100-1000 | Strong | C-O Stretching (Alcohol, Ether) |

| ~950-1200 | - | Fingerprint region for carbohydrates |

Note: The fingerprint region for carbohydrates contains numerous overlapping peaks characteristic of the specific monosaccharide.

MS (Mass Spectrometry) Data

Table 4: Key Mass Spectrometry Fragments for Methyl α-L-fucopyranoside (as observed in GC-MS)

| m/z | Putative Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₃]⁺ |

| 116 | [M - OCH₃ - CH₂O]⁺ |

| 87 | |

| 74 | |

| 60 |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy